

# An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid

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## Compound of Interest

Compound Name: 3-(2-Oxocyclohexyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(2-Oxocyclohexyl)propanoic acid**, including its molecular characteristics, synthesis, and spectroscopic information. This document is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the potential applications of this bifunctional organic compound.

## Core Molecular and Physical Properties

**3-(2-Oxocyclohexyl)propanoic acid**, a compound featuring both a ketone and a carboxylic acid functional group, possesses a unique structural framework that makes it a subject of interest for various chemical syntheses. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	170.21 g/mol	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>	[1][2][3]
CAS Number	2275-26-5	[1][2]
IUPAC Name	3-(2-oxocyclohexyl)propanoic acid	[3][4]
Alternate Names	2-Oxocyclohexanepropionic acid, 2-(2-Carboxyethyl)cyclohexanone	[1][3]
Accurate Mass	170.09 u	[3][4]

While specific experimental data such as melting and boiling points for **3-(2-Oxocyclohexyl)propanoic acid** are not readily available in the cited literature, data for structurally related compounds can provide estimations. For instance, the cyclopentyl analog, 3-(2-oxocyclopentyl)propanoic acid, has a boiling point of 324.2°C at 760 mmHg.[5]

## Synthesis and Experimental Protocols

The synthesis of **3-(2-Oxocyclohexyl)propanoic acid** can be achieved through several methodologies, primarily leveraging the reactivity of its core functional groups.

### Michael Addition

A primary route for the synthesis of **3-(2-Oxocyclohexyl)propanoic acid** and its derivatives is the Michael addition reaction. This involves the addition of cyclohexanone to an acrylate derivative.[4] While a detailed experimental protocol for the specific synthesis of the title compound is not provided in the search results, a general procedure can be inferred.

General Experimental Protocol for Michael Addition:

- **Enamine Formation:** Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine or morpholine) to form the corresponding enamine. This step increases the nucleophilicity of the  $\alpha$ -carbon of the cyclohexanone.

- Michael Addition: The enamine then acts as a Michael donor and is reacted with a Michael acceptor, such as an acrylate ester (e.g., ethyl acrylate).
- Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone and yield the propanoate ester. Subsequent hydrolysis of the ester group under acidic or basic conditions affords the desired **3-(2-Oxocyclohexyl)propanoic acid**.

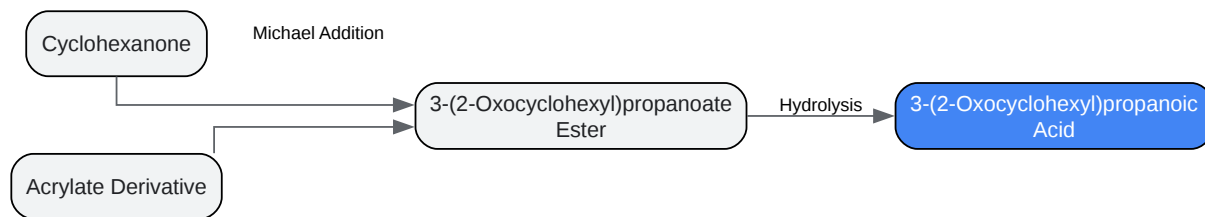
A patent for the synthesis of the related compound, 3-(2-oxocyclopentyl)-propionic acid, describes a one-pot method where cyclopentanone, morpholine, and p-toluenesulfonic acid are heated, followed by the addition of an acrylate.<sup>[6]</sup> The resulting ester is then hydrolyzed to the carboxylic acid.<sup>[6]</sup>

## Hydrolysis of the Corresponding Ester

**3-(2-Oxocyclohexyl)propanoic acid** can also be prepared by the hydrolysis of its corresponding ester, such as methyl 3-(2-oxocyclohexyl)propanoate.<sup>[4]</sup>

General Experimental Protocol for Ester Hydrolysis:

- The ester is dissolved in a suitable solvent mixture, typically an alcohol and water.
- A base (e.g., sodium hydroxide or lithium hydroxide) or an acid (e.g., hydrochloric acid) is added to the solution.<sup>[6]</sup>
- The reaction mixture is heated or stirred at room temperature until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography).
- Upon completion, the reaction mixture is acidified to protonate the carboxylate, and the product is extracted with an organic solvent.
- The organic layer is then dried and the solvent removed to yield the carboxylic acid.



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Caption: General synthesis pathway for **3-(2-Oxocyclohexyl)propanoic acid**.

## Spectroscopic Data

Detailed spectroscopic data for **3-(2-Oxocyclohexyl)propanoic acid** is not explicitly available. However, the expected spectral characteristics can be inferred from the known spectra of its functional groups and related compounds.

### Infrared (IR) Spectroscopy

The infrared spectrum of **3-(2-Oxocyclohexyl)propanoic acid** is expected to show characteristic absorption bands for its ketone and carboxylic acid functional groups.

- C=O (Ketone): A strong absorption band is expected in the region of 1700-1725  $\text{cm}^{-1}$ .
- C=O (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725  $\text{cm}^{-1}$ , which may overlap with the ketone stretch.
- O-H (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300  $\text{cm}^{-1}$  due to hydrogen bonding.[7]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

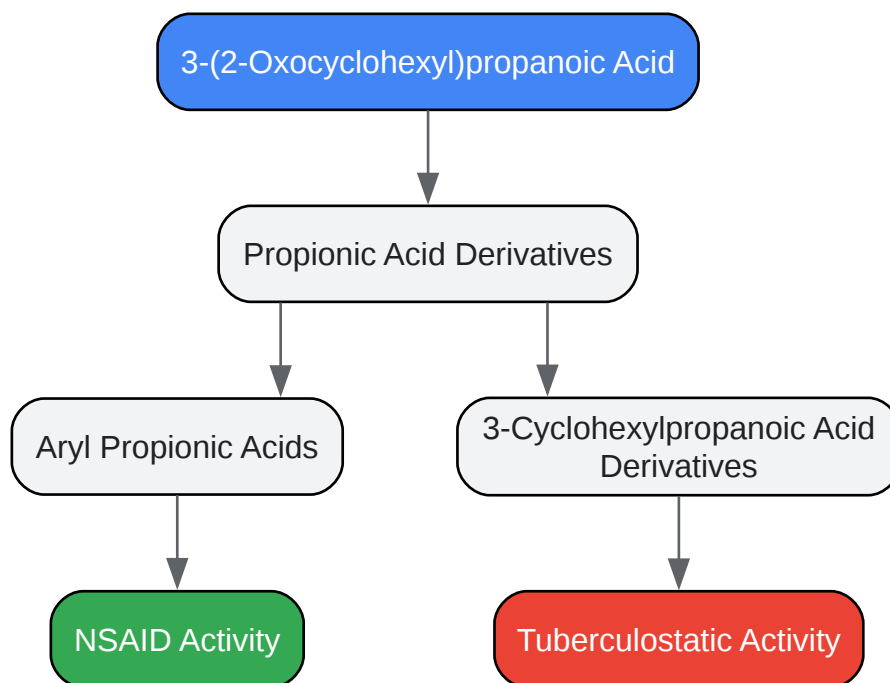
$^1\text{H}$  NMR: The proton NMR spectrum is expected to show several signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, likely above 10 ppm.[8] The protons on the cyclohexyl ring and the propanoic acid chain would appear as complex multiplets in the upfield region.

$^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (ketone and carboxylic acid), typically in the range of 170-210 ppm. The remaining aliphatic carbons of the cyclohexyl ring and the propanoic acid chain would appear in the upfield region.

## Biological Activity and Potential Applications

There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of **3-(2-Oxocyclohexyl)propanoic acid**. However, the broader class of propionic acid derivatives is known for a wide range of biological activities.[9] For instance, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Additionally, derivatives of 3-cyclohexylpropanoic acid have been synthesized and evaluated for tuberculostatic activity.[10]

The bifunctional nature of **3-(2-Oxocyclohexyl)propanoic acid** makes it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Its ketone and carboxylic acid moieties can be selectively modified to introduce diverse functionalities.[4]



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Caption: Relationship of the title compound to classes with known biological activities.

## Conclusion

**3-(2-Oxocyclohexyl)propanoic acid** is a compound with well-defined molecular characteristics. While specific experimental data on its physical properties and biological activity are limited in the public domain, its synthesis is achievable through established organic chemistry reactions. The presence of both a ketone and a carboxylic acid functional group provides a platform for further chemical exploration and derivatization, making it a molecule of interest for synthetic chemists and drug development professionals. Further research is warranted to fully elucidate its physical properties, spectroscopic profile, and potential biological activities.

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